3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile
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Overview
Description
3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile is a heterocyclic compound that features a unique fusion of cyclopentane, thiophene, and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity.
Mechanism of Action
Target of Action
The primary targets of the compound “3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s worth noting that cyclopenta[b]pyridine derivatives, which this compound is a part of, have been found to exhibit a wide spectrum of biological activity .
Biochemical Pathways
Cyclopenta[b]pyridine derivatives have been associated with various biological activities, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase fgfr1 .
Result of Action
As part of a collection of rare and unique chemicals, this compound is provided to researchers for early discovery, and its effects are subject to ongoing research .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of a chemical compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile typically involves multicomponent reactions. One common method involves the use of active methylene halogen derivatives as alkylating agents . The reaction conditions often include the use of catalysts such as Mn(OTf)2 and oxidants like t-BuOOH in aqueous media .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: Using oxidants like t-BuOOH.
Reduction: Typically involves reducing agents such as lithium aluminum hydride.
Substitution: Halogen derivatives can be used as alkylating agents.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant in aqueous media.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Active methylene halogen derivatives in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Scientific Research Applications
3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of novel materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide .
- 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate .
Uniqueness
3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile is unique due to its carbonitrile functional group, which imparts distinct chemical reactivity and potential biological activity compared to its carboxamide and carboxylate analogues.
Properties
IUPAC Name |
6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c12-5-9-10(13)7-4-6-2-1-3-8(6)14-11(7)15-9/h4H,1-3,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCIUNYHYANOPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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